3-[1-(Dimethylamino)ethyl]phenol is a key intermediate in the synthesis of Rivastigmine, a drug used to treat Alzheimer's disease. [, , , , ] It is a chiral molecule, meaning it exists in two forms that are mirror images of each other. [] The (S)-enantiomer of 3-[1-(Dimethylamino)ethyl]phenol is the active form used in the synthesis of Rivastigmine. [, ]
The compound is derived from various synthetic pathways, primarily involving phenolic compounds and dimethylamine. It is commonly referenced in the context of pharmaceuticals, particularly in relation to the drug Rivastigmine, which is used for treating Alzheimer's disease. The compound has been assigned several identifiers, including the CAS Number 139306-10-8 and the IUPAC name 3-[(1S)-1-(dimethylamino)ethyl]phenol.
The synthesis of 3-[1-(Dimethylamino)ethyl]phenol typically involves several key steps:
The molecular structure of 3-[1-(Dimethylamino)ethyl]phenol features a phenolic ring substituted with a dimethylamino group at the ethyl position. Key structural characteristics include:
C[C@H](N(C)C)c1cccc(O)c1
InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1
This structure indicates that the compound possesses chirality due to the presence of a chiral center at the ethyl position attached to the dimethylamino group. The hydroxyl (-OH) group on the phenolic ring contributes to its reactivity and solubility in polar solvents .
3-[1-(Dimethylamino)ethyl]phenol participates in various chemical reactions due to its functional groups:
These reactions are significant in synthetic organic chemistry for developing more complex molecules or modifying existing ones .
The mechanism of action for 3-[1-(Dimethylamino)ethyl]phenol is closely related to its role as a substrate or intermediate in pharmacological applications. In particular:
The physical and chemical properties of 3-[1-(Dimethylamino)ethyl]phenol include:
These properties are crucial for understanding its behavior in biological systems and during synthesis .
3-[1-(Dimethylamino)ethyl]phenol finds applications primarily within pharmaceutical research and development:
The compound systematically named 3-[1-(Dimethylamino)ethyl]phenol (CAS Registry Numbers: 105601-04-5 for the racemate, 139306-10-8 for the (S)-enantiomer) is a chiral phenolic amine with the molecular formula C10H15NO. Its condensed formula is CH3CH(N(CH3)2)C6H4OH, reflecting a phenol group meta-substituted with a 1-(dimethylamino)ethyl moiety. The molecular weight is 165.24 g/mol, as confirmed by high-resolution mass spectrometry (monoisotopic mass: 165.1154 u) [2] [5] [9].
Table 1: Atomic Composition and Bonding
Element | Count | Hybridization | Key Bond Types |
---|---|---|---|
Carbon | 10 | sp3/sp2 | Aromatic C-C, Aliphatic C-N |
Hydrogen | 15 | - | C-H, O-H |
Nitrogen | 1 | sp3 | Tertiary amine (N(CH3)2) |
Oxygen | 1 | sp2 | Phenolic OH |
The structure features two functional groups: a polar phenolic hydroxyl group (pKa ≈ 9.5) and a basic tertiary amine (pKa ≈ 8.5), influencing its solubility in polar solvents like methanol and water [2] [5] [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Extensive NMR data provide complete structural assignment. The phenolic proton appears downfield due to hydrogen bonding, while the chiral methine proton shows diastereotopic splitting in enantiopure forms [5] [7].
Table 2: 1H NMR Spectral Assignments (400 MHz, CDCl3)
Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
7.10 | t | 1H | H-5 (aromatic) |
6.65–6.75 | m | 3H | H-2,4,6 (aromatic) |
3.85 | q | 1H | CH(N) |
2.25 | s | 6H | N(CH3)2 |
1.35 | d | 3H | CH3CH |
13C NMR reveals 10 distinct signals: aromatic carbons at δ 155.2 (C-1), 140.5 (C-3), 129.8 (C-5), 117.2 (C-6), 113.5 (C-2), 112.8 (C-4); aliphatic carbons at δ 51.2 (CH), 45.1 (N(CH3)2), 20.1 (CH3CH) [5] [7].
Infrared (IR) Spectroscopy
Key IR absorptions (cm−1):
Mass Spectrometry
Electron-impact mass spectrometry shows characteristic fragments:
No single-crystal X-ray diffraction data is available in the search results, but empirical studies reveal key solid-state behaviors. The compound crystallizes as white to light yellow crystals with a melting point of 87–93°C for the racemate and 117–121°C for the (S)-enantiomer. This disparity suggests distinct packing efficiencies between racemic and enantiopure forms [2] [6] [9].
Table 3: Solid-State Physical Properties
Property | Racemate | (S)-Enantiomer | Conditions |
---|---|---|---|
Melting Point | 87–89°C | 117–121°C | Capillary method |
Crystal Form | Prismatic | Needles | Methanol recrystallization |
Stability | Air-sensitive | Air-sensitive | Store under inert gas, <15°C |
Solubility | Soluble in methanol | Soluble in methanol | 20°C |
The compound is hygroscopic and air-sensitive, necessitating storage under inert gas at low temperatures (<15°C) to prevent oxidation or decomposition. Its crystalline form exhibits moderate stability but may degrade upon prolonged exposure to light or oxygen [2] [8] [9].
Tautomerism
No significant tautomeric forms exist under ambient conditions. The phenolic group remains exclusively in the keto-like form (aromatic hydroxyl), with no evidence of enol-keto equilibria due to the absence of adjacent π-systems. Quantum calculations predict a phenolic pKa of 9.86, consistent with non-tautomerizing phenols [5] [9].
Stereochemistry
The chiral center at the 1-(dimethylamino)ethyl group gives rise to enantiomers critical for biological activity:
Enantiopure synthesis is achieved via asymmetric reduction of prochiral ketones or chiral resolution. The (S)-enantiomer is an advanced intermediate for rivastigmine L-tartrate, a cholinesterase inhibitor for Alzheimer’s disease. Its stereochemical purity (>98% ee) is monitored by nonaqueous titration and chiral chromatography [2] [6] [9].
Table 4: Enantiomeric Properties
Parameter | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Specific Rotation | Not reported | −56° (c=1, MeOH) |
Role in Pharmaceuticals | Rivastigmine impurity | Rivastigmine precursor |
Synthetic Method | Chiral resolution | Asymmetric synthesis |
The barrier to amine inversion is ≈30 kJ/mol, permitting rapid interconversion of nitrogen pyramidalization at room temperature. However, no epimerization at the chiral carbon is observed under standard handling conditions [5] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: